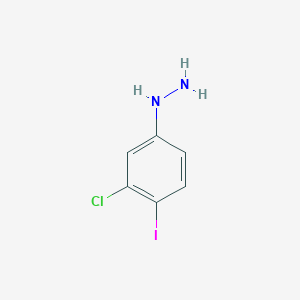

(3-Chloro-4-iodophenyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClIN2 |

|---|---|

Molecular Weight |

268.48 g/mol |

IUPAC Name |

(3-chloro-4-iodophenyl)hydrazine |

InChI |

InChI=1S/C6H6ClIN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 |

InChI Key |

BRVQNTGJPGQIQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)I |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 3 Chloro 4 Iodophenyl Hydrazine

Electrophilic and Nucleophilic Properties of the Hydrazine (B178648) Moiety

The hydrazine group features two nitrogen atoms, each with a lone pair of electrons. The terminal nitrogen (-NH2) is generally more nucleophilic and basic than the nitrogen attached to the aromatic ring. This is due to the electron-withdrawing inductive and resonance effects of the (3-chloro-4-iodophenyl) group, which delocalizes the lone pair of the adjacent nitrogen atom into the aromatic system, reducing its availability for donation. Consequently, the terminal amino group is the primary site of nucleophilic attack in most reactions.

One of the most fundamental reactions involving (3-Chloro-4-iodophenyl)hydrazine is its condensation with carbonyl compounds, specifically aldehydes and ketones. numberanalytics.comwikipedia.org In these reactions, the hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This process results in the formation of a (3-chloro-4-iodophenyl)hydrazone, a compound characterized by a C=N-NH- linkage. youtube.comyoutube.com

This reaction is highly valuable for several reasons:

It serves as a classical method for the derivatization and characterization of aldehydes and ketones.

The resulting hydrazones are often stable, crystalline solids with sharp melting points.

Hydrazones themselves are versatile intermediates for synthesizing more complex molecules, particularly various heterocyclic systems. wikipedia.org

The general scheme for this condensation reaction is outlined below:

| Reactant 1 | Reactant 2 | Product |

| (3-Chloro-4-iodophenyl)hydrazine | Aldehyde (R-CHO) | (E)-1-((3-chloro-4-iodophenyl)imino)-1-R-amine |

| (3-Chloro-4-iodophenyl)hydrazine | Ketone (R-CO-R') | (E)-1-((3-chloro-4-iodophenyl)imino)-1-R,R'-amine |

| Table 1: General Condensation Reaction |

The formation of a (3-chloro-4-iodophenyl)hydrazone from (3-Chloro-4-iodophenyl)hydrazine and an aldehyde or ketone proceeds through a two-stage, acid-catalyzed nucleophilic addition-elimination mechanism. numberanalytics.comlibretexts.org

The key mechanistic steps are:

Nucleophilic Attack: The terminal nitrogen atom of the (3-Chloro-4-iodophenyl)hydrazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a zwitterionic tetrahedral intermediate. numberanalytics.comyoutube.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate, often called a carbinolamine.

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair on the second nitrogen atom helps to expel the water molecule, forming a C=N double bond. The final step is the deprotonation of the nitrogen to regenerate the acid catalyst and yield the final hydrazone product. numberanalytics.comlibretexts.orgresearchgate.net

The rate-limiting step is typically the dehydration of the intermediate. nih.gov The entire process is reversible, and the resulting hydrazones can be hydrolyzed back to the parent hydrazine and carbonyl compound under aqueous acidic conditions. wikipedia.org

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of hydrazine on carbonyl carbon. | Tetrahedral Intermediate |

| 2 | Proton transfer to form a carbinolamine. | Carbinolamine |

| 3 | Protonation of the hydroxyl group. | Protonated Carbinolamine |

| 4 | Elimination of a water molecule to form the C=N bond. | Hydrazone |

| Table 2: Mechanism of Hydrazone Formation |

Cyclization Reactions Involving (3-Chloro-4-iodophenyl)hydrazine

(3-Chloro-4-iodophenyl)hydrazine is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.compitt.edu The hydrazine moiety provides two adjacent nitrogen atoms, which can be incorporated into a new ring system through cyclization reactions with appropriate bifunctional reagents.

Among the most important heterocycles synthesized from hydrazines are pyrazoles and triazoles. These ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science. The (3-chloro-4-iodophenyl) substituent would be directly attached to a nitrogen atom of the resulting heterocyclic ring, imparting specific physicochemical properties to the final molecule. nih.govnih.gov

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most common and versatile method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. wikipedia.orgyoutube.com

When (3-Chloro-4-iodophenyl)hydrazine is used, the reaction proceeds as follows:

Initial Condensation: The reaction typically begins with the condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the terminal nitrogen of the (3-Chloro-4-iodophenyl)hydrazine to form a hydrazone intermediate. youtube.com

Intramolecular Cyclization: The remaining N-H group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion. This nucleophilic addition results in a five-membered ring intermediate (a hydroxypyrazoline).

Dehydration: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring. wikipedia.org

The regioselectivity of the initial condensation can sometimes be an issue with unsymmetrical 1,3-dicarbonyls, but often one carbonyl is significantly more reactive than the other. Multicomponent reactions, where the hydrazine, an aldehyde, and a compound with an active methylene (B1212753) group are combined in one pot, also provide an efficient route to highly substituted pyrazoles. researchgate.netnih.govnih.gov

| Reactants | Key Steps | Product |

| (3-Chloro-4-iodophenyl)hydrazine + 1,3-Diketone | 1. Hydrazone Formation2. Intramolecular Cyclization3. Dehydration | 1-(3-Chloro-4-iodophenyl)-3,5-disubstituted-1H-pyrazole |

| Table 3: Knorr Pyrazole Synthesis Mechanism |

1,2,4-Triazoles: These are five-membered rings with three nitrogen atoms. A common synthetic route that could employ (3-Chloro-4-iodophenyl)hydrazine involves its conversion into a thiosemicarbazide (B42300), followed by cyclization. The hydrazine can react with an isothiocyanate to form the corresponding N-substituted thiosemicarbazide. This intermediate can then be cyclized under basic conditions to yield a 1,2,4-triazole-3-thione. nih.gov Another approach involves the reaction of the hydrazine with formamide, which can serve as a source for the additional carbon and nitrogen atoms required for the triazole ring. organic-chemistry.orgcore.ac.uk

1,3,4-Thiadiazoles: These heterocycles contain two nitrogen atoms and one sulfur atom in a five-membered ring. A prevalent synthesis starts with the reaction of a hydrazine derivative with a source of a carbon-sulfur unit. For instance, (3-Chloro-4-iodophenyl)hydrazine can first be converted to N-(3-chloro-4-iodophenyl)hydrazinecarbothioamide (a thiosemicarbazide) by reacting it with an isothiocyanate or thiophosgene. This thiosemicarbazide can then undergo acid-catalyzed cyclodehydration with carboxylic acids or their derivatives to form 2,5-disubstituted 1,3,4-thiadiazoles. nih.govmdpi.com Alternatively, reaction with carbon disulfide under basic conditions can lead to dithiocarbazates, which are versatile intermediates for thiadiazole synthesis. jocpr.com

| Heterocycle | Typical Reagents for Cyclization with Hydrazine Derivative | General Mechanism |

| 1,2,4-Triazole (B32235) | Isothiocyanates, Formamide | Condensation followed by intramolecular cyclization and elimination. nih.govorganic-chemistry.org |

| 1,3,4-Thiadiazole | Thiosemicarbazides (formed from hydrazine), Carbon Disulfide, Carboxylic Acids | Condensation and cyclodehydration/cyclodesulfurization. nih.govjocpr.com |

| Table 4: Synthesis of Triazole and Thiadiazole Rings |

Formation of Nitrogen-Containing Heterocycles (e.g., pyrazoles, triazoles)

Palladium-Catalyzed and Copper-Promoted Transformations

(3-Chloro-4-iodophenyl)hydrazine is a substrate well-suited for transition metal-catalyzed cross-coupling reactions, which offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms (iodine and chlorine) on the phenyl ring introduces the potential for chemoselective transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds and is a cornerstone of modern organic synthesis. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. While direct application to arylhydrazines as the amine component is less common, the aryl halide part of (3-chloro-4-iodophenyl)hydrazine is an excellent candidate for such reactions.

A key aspect of reactions with (3-chloro-4-iodophenyl)hydrazine is the chemoselectivity, given the different reactivities of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl. nih.gov This significant difference in reactivity allows for selective functionalization of the C-I bond while leaving the C-Cl bond intact. For instance, a nickel-catalyzed, iodide-selective Buchwald-Hartwig type amination has been developed, which would be highly applicable to (3-chloro-4-iodophenyl)hydrazine. nih.gov This methodology allows for the coupling of various amines at the position of the iodine atom, without affecting the chlorine atom.

| Coupling Partner | Catalyst System | Predicted Product |

| Aniline (B41778) | Ni(acac)₂ / Phenylboronic ester | N-(3-chloro-4-aminophenyl)aniline |

| Morpholine | Pd(dba)₂ / Xantphos | 4-(3-chloro-4-hydrazinylphenyl)morpholine |

Copper-promoted and -catalyzed reactions have emerged as powerful tools in organic synthesis, often providing complementary reactivity to palladium-based systems. Arylhydrazines are known to participate in various copper-mediated transformations.

For example, copper-promoted coupling of arylhydrazines with propiophenones can lead to the formation of 1,3-diarylpyrazoles. researchgate.net In the case of (3-chloro-4-iodophenyl)hydrazine, this would likely result in a pyrazole with a (3-chloro-4-iodophenyl) substituent at the 1-position. Furthermore, aerobic copper-catalyzed multi-component reactions of aldehydes and arylhydrazines have been developed for the synthesis of N',N'-diaryl acylhydrazines with high regioselectivity. rsc.org

Copper-catalyzed reactions of N-monosubstituted hydrazones with polyhalogenated compounds can proceed via radical intermediates. mdpi.com The reaction of a hydrazone derived from (3-chloro-4-iodophenyl)hydrazine could potentially undergo fragmentation or cyclization pathways depending on the reaction conditions.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms, regioselectivity, and transition states of complex organic reactions.

For the Fischer indole (B1671886) synthesis involving substituted phenylhydrazines, DFT studies can be employed to calculate the activation energies for the different possible cyclization pathways. researchgate.net Such calculations would likely confirm that the transition state leading to the 6-chloro-7-iodoindole is lower in energy than the one leading to the 4-iodo-5-chloroindole, primarily due to the steric influence of the iodine atom. Computational studies have shown that electron-donating substituents can lower the activation barrier of the key mdpi.commdpi.com-sigmatropic rearrangement, while electron-withdrawing groups, such as the halogens in (3-chloro-4-iodophenyl)hydrazine, would be expected to increase it. researchgate.net

Theoretical studies on the electronically excited states of substituted indoles have also been conducted. nih.gov While not directly a reaction pathway, understanding the photophysical properties of the potential indole products derived from (3-chloro-4-iodophenyl)hydrazine can be important for applications in materials science and as fluorescent probes. These studies indicate that theoretical methods can predict the excited state properties, which are influenced by the nature of the substituents. nih.gov

In the context of palladium-catalyzed cross-coupling reactions, DFT calculations can help in understanding the chemoselectivity observed in the reactions of dihalogenated substrates. By modeling the oxidative addition step of the palladium catalyst to the C-I and C-Cl bonds of (3-chloro-4-iodophenyl)hydrazine, the lower activation energy for the C-I bond cleavage can be computationally verified, providing a theoretical basis for the observed selective reactivity.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex scaffolds derived from (3-Chloro-4-iodophenyl)hydrazine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each nucleus within a molecule. In derivatives of (3-Chloro-4-iodophenyl)hydrazine, the substitution pattern on the aromatic ring gives rise to characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum. For instance, in the structurally related tert-butyl 2-(3-chlorophenyl)hydrazinecarboxylate, the aromatic protons exhibit complex splitting patterns that are analyzed to confirm the substitution. rsc.org Similarly, the ¹H NMR spectrum of tert-butyl 2-(4-chlorophenyl)hydrazine shows two multiplets for the aromatic protons, corresponding to the AA'BB' spin system typical of 1,4-disubstituted benzene (B151609) rings. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbon atoms directly bonded to electronegative atoms like chlorine, iodine, and nitrogen show distinct downfield shifts. For example, in tert-butyl 2-(3,5-dimethylphenyl)hydrazinecarboxylate, the carbon atoms of the aromatic ring appear at specific chemical shifts (δ: 148.4, 138.8, 122.8, 110.8 ppm), which are crucial for its structural confirmation. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling complex molecular structures. These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This network of correlations allows for the definitive assignment of all proton and carbon signals, even in intricate derivatives. mdpi.com

Table 1: Representative NMR Data for Phenylhydrazine (B124118) Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| tert-Butyl 2-(4-chlorophenyl)hydrazine rsc.org | ¹H | 7.22-7.12 (m, 2H), 6.76 (d, J = 8.7 Hz, 2H), 6.39 (s, 1H), 5.76 (s, 1H), 1.46 (s, 9H) | CDCl₃ |

| N'-(4-Bromophenyl)acetohydrazide rsc.org | ¹H | 7.86 (d, J = 2.4 Hz, 1H), 7.29-7.23 (m, 2H), 6.64-6.61 (m, 2H), 1.87 (s, 3H) | CDCl₃ |

| tert-Butyl 2-(3,5-dimethylphenyl)hydrazinecarboxylate rsc.org | ¹³C | 156.2, 148.4, 138.8, 122.8, 110.8, 81.1, 28.2, 21.4 | CDCl₃ |

This table presents data for related compounds to illustrate typical spectral features. "m" denotes multiplet, "d" denotes doublet, "s" denotes singlet, and "J" represents the coupling constant in Hertz.

Phenylhydrazines and their derivatives can exist in different tautomeric and conformational forms. NMR spectroscopy is a powerful tool to study these dynamic processes in solution. For related compounds like 3-phenylazo-2,4-pentanedione, theoretical calculations combined with NMR data have been used to investigate the equilibrium between hydrazo, azo-enol, and oxo-azo tautomers, revealing that the hydrazo form is the most stable. researchgate.net

Conformational analysis, particularly rotation around single bonds, can also be studied using variable-temperature NMR experiments. For substituted ureas, which share some structural similarities with hydrazine (B178648) derivatives, potential energy surfaces for bond rotation have been mapped using computational methods and validated with experimental NMR data. nih.gov These studies help in understanding the preferred three-dimensional shape of the molecules in solution, which can influence their reactivity and biological activity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise coordinates of each atom in the crystal lattice. This technique is crucial for understanding the exact geometry and intermolecular interactions of (3-Chloro-4-iodophenyl)hydrazine and its derivatives.

Single-crystal X-ray diffraction analysis yields precise measurements of bond lengths, bond angles, and dihedral angles. These parameters define the molecule's geometry. In aromatic systems, the C-C bond lengths within the phenyl ring are typically around 1.39 Å. The C-Cl and C-I bond lengths are expected to be consistent with standard values for aryl halides. rsc.org The geometry around the hydrazine moiety, including the N-N bond length and the C-N-N bond angle, provides insight into the hybridization and electronic nature of the nitrogen atoms. researchgate.net For example, in the crystal structure of 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate, the C1-N1-N2 angle is 120.95(15)°, indicating sp² hybridization at the N1 nitrogen. researchgate.net

Table 2: Typical Bond Lengths in Organic Compounds rsc.org

| Bond | Average Length (Å) |

| C(aromatic)-C(aromatic) | 1.395 |

| C(aromatic)-Cl | 1.726 |

| C(aromatic)-I | 2.099 |

| C(aromatic)-N | 1.402 |

| N-N | 1.452 |

These are average values; actual bond lengths in a specific crystal structure may vary.

The packing of molecules in a crystal is dictated by a variety of intermolecular interactions. For phenylhydrazine derivatives, hydrogen bonding is a dominant force. The hydrazine group (-NHNH₂) contains both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen lone pairs), leading to the formation of extensive hydrogen-bonded networks. In the crystal structure of 2,4-dinitrophenylhydrazine hydrochloride hydrate, various intermolecular hydrogen bonds such as N—H···O and N—H···Cl are observed, which play a crucial role in stabilizing the crystal lattice. researchgate.net

Furthermore, the presence of a chlorine and a particularly large, polarizable iodine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region (the σ-hole) on the halogen atom interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. wikipedia.orgnih.gov The strength of this interaction follows the trend I > Br > Cl > F. nih.gov The C-I bond is a potent halogen bond donor, and these interactions can significantly influence the crystal packing, often competing with or complementing traditional hydrogen bonds. acs.orgacs.org The directionality of halogen bonds makes them a valuable tool in crystal engineering. wikipedia.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide detailed information about the functional groups present and the nature of the chemical bonds.

In the IR spectrum of a (3-Chloro-4-iodophenyl)hydrazine derivative, characteristic absorption bands would be expected for the N-H stretching vibrations of the hydrazine group, typically appearing in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region. amazonaws.com The C-Cl and C-I stretching vibrations occur at lower frequencies in the fingerprint region of the spectrum.

Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. The aromatic ring vibrations and the C-I bond are expected to give strong signals in the Raman spectrum. For instance, in a study of 3-chloro-4-methoxybenzaldehyde, both IR and Raman spectra were measured and assigned with the aid of computational calculations to provide a complete vibrational analysis. nih.gov Such a combined experimental and theoretical approach allows for a detailed understanding of the vibrational properties of (3-Chloro-4-iodophenyl)hydrazine and its derivatives. mdpi.comnih.gov

Correlation with Theoretical Vibrational Frequencies

In the structural elucidation of (3-Chloro-4-iodophenyl)hydrazine, the correlation of experimentally obtained vibrational spectra with theoretical calculations serves as a powerful tool for the definitive assignment of fundamental vibrational modes. This approach typically involves the use of Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy in conjunction with quantum chemical computations, most notably Density Functional Theory (DFT).

Researchers utilize DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a suitable basis set (e.g., 6-311++G(d,p)), to compute the optimized molecular geometry and theoretical vibrational frequencies of the compound in the gaseous phase. scispace.com The computed frequencies are then systematically scaled to correct for anharmonicity, the approximate nature of the theoretical method, and the use of a finite basis set, which allows for a more accurate comparison with experimental data obtained from the solid-state sample. researchgate.netresearchgate.net

The correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman bands allows for a detailed and reliable assignment of each vibrational mode. nih.govresearchgate.net For a molecule like (3-Chloro-4-iodophenyl)hydrazine, this would include the characteristic stretching and bending vibrations of the N-H and N-N bonds in the hydrazine moiety, the C-H and C-C vibrations of the phenyl ring, and the vibrations associated with the C-Cl and C-I bonds. scispace.comresearchgate.net Potential energy distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, resolving ambiguities in assignments, especially in regions where vibrational modes are coupled. nih.gov

Interactive Data Table: Illustrative Correlation of Experimental and Theoretical Vibrational Frequencies for (3-Chloro-4-iodophenyl)hydrazine

This table presents a hypothetical but representative correlation based on typical values for similar aromatic hydrazines and halogenated benzenes.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Vibrational Assignment (Contribution %) |

| 3350 | 3352 | 3480 | 3345 | ν(N-H) asymmetric stretching (98%) |

| 3280 | 3281 | 3415 | 3283 | ν(N-H) symmetric stretching (97%) |

| 3085 | 3088 | 3210 | 3086 | ν(C-H) aromatic stretching (99%) |

| 1610 | 1608 | 1675 | 1610 | ν(C=C) aromatic stretching (85%) |

| 1585 | 1588 | 1648 | 1584 | δ(N-H) scissoring (70%) |

| 1290 | 1292 | 1342 | 1290 | ν(N-N) stretching (65%) |

| 1120 | 1121 | 1165 | 1120 | β(C-H) in-plane bending (75%) |

| 780 | 782 | 811 | 780 | ν(C-Cl) stretching (60%) |

| 650 | 651 | 676 | 650 | γ(C-H) out-of-plane bending (80%) |

| 540 | 542 | 562 | 540 | ν(C-I) stretching (55%) |

Abbreviations: ν - stretching; δ - scissoring; β - in-plane bending; γ - out-of-plane bending.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structural features of (3-Chloro-4-iodophenyl)hydrazine through the analysis of its fragmentation patterns. researchgate.net When subjected to ionization, typically through Electron Ionization (EI), the molecule undergoes fragmentation, breaking down into a series of characteristic ions.

The mass spectrum of (3-Chloro-4-iodophenyl)hydrazine would be expected to show a distinct molecular ion peak (M⁺). The presence of chlorine and iodine atoms would be readily identifiable from the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1, which would result in a characteristic M⁺ and M+2 peak pattern.

The fragmentation of phenylhydrazine derivatives often involves initial cleavage of the N-N bond. massbank.eu For (3-Chloro-4-iodophenyl)hydrazine, a primary fragmentation pathway would likely be the loss of the amino group (•NH₂) to form a stable ion. Another significant fragmentation would be the cleavage of the C-N bond, leading to the formation of the 3-chloro-4-iodophenyl radical cation. Subsequent fragmentation could involve the loss of the halogen atoms. The study of related halogenated compounds shows that fragmentation pathways can be complex, but the resulting ions provide a fingerprint for the molecule's structure. researchgate.netnih.gov

Analysis of the mass-to-charge ratios (m/z) of the fragment ions allows for the reconstruction of the molecule's structure, confirming the identity and substitution pattern of the aromatic ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the parent molecule and its fragments.

Interactive Data Table: Plausible Mass Spectrometric Fragmentation Data for (3-Chloro-4-iodophenyl)hydrazine

This table outlines a hypothetical fragmentation pattern based on the principles of mass spectrometry for halogenated aromatic compounds.

| m/z Value (Hypothetical) | Relative Intensity (%) | Proposed Fragment | Formula of Fragment |

| 268/270 | 85 | Molecular Ion [M]⁺ | [C₆H₆ClIN₂]⁺ |

| 252/254 | 40 | [M - NH₂]⁺ | [C₆H₅ClIN]⁺ |

| 237/239 | 100 (Base Peak) | [M - N₂H₃]⁺ | [C₆H₄ClI]⁺ |

| 111/113 | 60 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ |

| 76 | 30 | [C₆H₄]⁺ | [C₆H₄]⁺ |

Computational and Theoretical Investigations

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a critical area of computational chemistry that maps the energetic landscape of a chemical reaction, from reactants to products. This process involves identifying the most energetically favorable route a reaction can take. A key aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a crucial parameter that governs the reaction rate.

For (3-Chloro-4-iodophenyl)hydrazine, a common reaction of interest is its use in the Fischer indole (B1671886) synthesis, where it reacts with a ketone or aldehyde to form a substituted indole. Density Functional Theory (DFT) is a widely used computational method to model such reactions. DFT calculations can be employed to locate the transition state structures for each step of the mechanism, such as the formation of the hydrazone, the nih.govnih.gov-sigmatropic rearrangement, and the final cyclization and aromatization steps.

Theoretical studies on related reactions, such as those involving phosphoryl transfer, have demonstrated the power of computational methods to dissect reaction mechanisms and characterize transition states. rutgers.edu These studies often calculate key parameters like bond lengths and angles in the transition state to determine whether the transition state is "early" (resembling reactants) or "late" (resembling products). rutgers.edu For reactions involving aryl halides, it is generally observed that the activation energies for processes like oxidative addition decrease as the halogen is changed from chlorine to bromine to iodine, suggesting that the carbon-iodine bond in (3-Chloro-4-iodophenyl)hydrazine would be the more reactive site in such reactions. nih.gov

A hypothetical reaction pathway for the initial step of a reaction involving (3-Chloro-4-iodophenyl)hydrazine could be modeled to determine the activation energies for different potential transformations. The results of such a study would be crucial for understanding the reactivity of the molecule and for optimizing reaction conditions.

Table 1: Hypothetical Calculated Activation Energies and Transition State (TS) Bond Lengths for a Reaction of (3-Chloro-4-iodophenyl)hydrazine

| Reaction Step | Activation Energy (kcal/mol) | Key TS Bond Length (Å) | Description |

| N-H bond cleavage | 25.4 | N-H: 1.35 | The initial deprotonation of the hydrazine (B178648) moiety. |

| C-I bond cleavage | 35.2 | C-I: 2.50 | Cleavage of the carbon-iodine bond. |

| C-Cl bond cleavage | 45.8 | C-Cl: 2.25 | Cleavage of the carbon-chlorine bond. |

| N-N bond cleavage | 55.1 | N-N: 1.85 | Cleavage of the nitrogen-nitrogen bond. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from reaction pathway modeling.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. halo.science By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape and dynamic behavior of a molecule. nih.gov This is particularly useful for flexible molecules like (3-Chloro-4-iodophenyl)hydrazine, which can adopt various conformations due to rotation around its single bonds.

For (3-Chloro-4-iodophenyl)hydrazine, MD simulations can be used to explore the potential energy surface and identify the most stable conformers. The relative populations of these conformers can be determined from the simulation, providing insight into the molecule's structure in different environments. Such simulations can also reveal the energy barriers between different conformations, which is important for understanding the molecule's flexibility.

The conformational analysis of substituted phenyl groups and other small molecules has been successfully studied using a combination of theoretical calculations and experimental methods. nih.gov These studies often reveal that the most stable conformations are a result of a balance between steric repulsion and electronic effects, such as the conjugation of pi systems. nih.gov In the case of (3-Chloro-4-iodophenyl)hydrazine, the orientation of the hydrazine group relative to the substituted phenyl ring would be a key conformational feature to investigate.

An MD simulation of (3-Chloro-4-iodophenyl)hydrazine would likely reveal several low-energy conformers, differing primarily in the dihedral angle between the phenyl ring and the hydrazine moiety. The results could be presented in a table summarizing the relative energies and key dihedral angles of the most stable conformers.

Table 2: Hypothetical Relative Energies of Stable Conformers of (3-Chloro-4-iodophenyl)hydrazine from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (C-C-N-N) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0 | 2.5 | 5 |

| 2 | 45 | 1.0 | 25 |

| 3 | 90 | 0.0 | 50 |

| 4 | 135 | 1.2 | 15 |

| 5 | 180 | 3.0 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from molecular dynamics simulations.

Applications As Chemical Intermediates and Reagents in Organic Synthesis

Precursor for Advanced Organic Materials (excluding biological applications)

The utility of (3-Chloro-4-iodophenyl)hydrazine as a precursor for advanced, non-biological organic materials is determined by the reactivity of its functional groups. While its primary role is in heterocyclic synthesis, the principles of organic reactions allow for its theoretical application in polymers and dyes, though such uses are not widely documented in scientific literature.

Role in Polymer Chemistry (if applicable to non-biological polymers)

The application of (3-Chloro-4-iodophenyl)hydrazine in the synthesis of non-biological polymers is not a prominent area of its use. In principle, as a hydrazine (B178648) derivative, it could be incorporated into polymer backbones through reactions that form nitrogen-containing linkages. For instance, bifunctional molecules containing two hydrazine-reactive groups (like diketones or diacyl chlorides) could react with a dihydrazine to form polyhydrazones. However, (3-Chloro-4-iodophenyl)hydrazine is a monofunctional hydrazine, limiting its direct role in polymerization via this route. Its potential lies in its function as a modifying agent or as a monomer if transformed into a bifunctional derivative. There is currently a lack of specific research demonstrating its use as a monomer for creating non-biological polymers such as polyamides or polyimides.

Reagent in the Synthesis of Non-Clinical Heterocyclic Scaffolds

The most significant application of (3-Chloro-4-iodophenyl)hydrazine is as a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds. Its reaction with molecules containing two electrophilic centers is a powerful strategy for constructing five- and six-membered rings.

Indoles and Quinoxalines

Indoles: The Fischer indole (B1671886) synthesis is a preeminent and robust method for constructing the indole nucleus, and it represents a primary application for (3-Chloro-4-iodophenyl)hydrazine. wikipedia.orgjk-sci.com This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. mdpi.com The process proceeds through the formation of a phenylhydrazone intermediate, which, upon heating in the presence of an acid (Brønsted or Lewis), undergoes a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

When (3-Chloro-4-iodophenyl)hydrazine is used, the substitution pattern on the resulting indole is dictated by the regioselectivity of the cyclization step. As the chloro group is meta to the hydrazine moiety, cyclization can theoretically occur on either side of this substituent, potentially leading to a mixture of 4-iodo-5-chloroindole and 6-iodo-5-chloroindole products. The precise ratio of these isomers can be influenced by the steric and electronic nature of the substituents and the reaction conditions. rsc.org

Quinoxalines: The traditional synthesis of the quinoxaline ring involves the condensation of an aromatic ortho-diamine (1,2-diamine) with a 1,2-dicarbonyl compound. While (3-Chloro-4-iodophenyl)hydrazine is not a direct precursor for building the quinoxaline scaffold in this manner, recent methodologies have employed arylhydrazines as reagents in the functionalization of pre-existing quinoxaline derivatives. For instance, arylhydrazines can act as arylating agents in the direct C-H arylation of quinoxalin-2(1H)-ones, proceeding through a radical-mediated process. researchgate.net In this context, (3-Chloro-4-iodophenyl)hydrazine would serve to introduce the 3-chloro-4-iodophenyl group onto the quinoxaline core, rather than forming the core itself.

Triazoles and Thiadiazoles

Triazoles: (3-Chloro-4-iodophenyl)hydrazine can serve as a precursor for N-aryl substituted 1,2,3-triazoles. Although the most common route to 1-aryl-1,2,3-triazoles is the copper-catalyzed cycloaddition of an aryl azide with an alkyne, alternative pathways utilizing arylhydrazines exist. nih.govfrontiersin.org One established method involves the reaction of arylhydrazine hydrochlorides with specific ketones under basic conditions, which proceeds through a hydrazone intermediate that subsequently undergoes rearrangement and cyclization to form the 1,2,3-triazole ring. beilstein-journals.org This suggests a viable pathway for the synthesis of 1-(3-chloro-4-iodophenyl)-substituted triazoles.

Thiadiazoles: This hydrazine is a valuable starting material for the synthesis of 1,3,4-thiadiazole derivatives. The common synthetic strategy does not use the hydrazine directly but proceeds via an acylhydrazine intermediate (also known as a hydrazide). (3-Chloro-4-iodophenyl)hydrazine can be readily converted into N-acyl-N'-(3-chloro-4-iodophenyl)hydrazine by reacting it with a carboxylic acid or its derivative (e.g., an acyl chloride). This intermediate can then be cyclized using a thionating agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to yield the 2,5-disubstituted 1,3,4-thiadiazole ring. organic-chemistry.org This two-step sequence provides access to thiadiazoles bearing the 3-chloro-4-iodophenyl substituent at the 2-position.

Pyrazoles and Pyrazolines

The synthesis of pyrazole (B372694) and pyrazoline rings is one of the most widespread and efficient applications of (3-Chloro-4-iodophenyl)hydrazine. These reactions rely on the condensation of the hydrazine with a 1,3-dielectrophilic component.

Pyrazoles: The Knorr pyrazole synthesis and related methodologies are cornerstone reactions in heterocyclic chemistry that utilize hydrazines. nih.govresearchgate.net This reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. chemhelpasap.comrsc.org The reaction of (3-Chloro-4-iodophenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two regioisomeric pyrazole products, although reaction conditions can often be tuned to favor one isomer. This method provides direct access to 1-(3-chloro-4-iodophenyl)-3,5-disubstituted pyrazoles.

Pyrazolines: Pyrazolines (dihydropyrazoles) are readily synthesized by the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (e.g., chalcones). nih.gov The reaction proceeds via a conjugate addition of the hydrazine to the double bond, followed by intramolecular cyclization and dehydration. This provides a straightforward and high-yielding route to 1-(3-chloro-4-iodophenyl)-3,5-disubstituted-2-pyrazolines. These pyrazoline products can, in some cases, be subsequently oxidized to the corresponding aromatic pyrazoles.

The table below summarizes the key reactions for synthesizing heterocyclic scaffolds using (3-Chloro-4-iodophenyl)hydrazine.

| Target Heterocycle | Co-reactant Type | Key Reaction Name | Resulting Scaffold |

| Indole | Aldehyde or Ketone | Fischer Indole Synthesis | 5-Chloro-6-iodoindole / 5-Chloro-4-iodoindole |

| Pyrazole | 1,3-Dicarbonyl Compound | Knorr Pyrazole Synthesis | 1-(3-Chloro-4-iodophenyl)pyrazole |

| Pyrazoline | α,β-Unsaturated Ketone | Michael Addition-Cyclization | 1-(3-Chloro-4-iodophenyl)pyrazoline |

| 1,3,4-Thiadiazole | Carboxylic Acid then P₂S₅ | Acylhydrazine Formation & Cyclization | 2-(3-Chloro-4-iodophenyl)-1,3,4-thiadiazole |

| 1,2,3-Triazole | Specific Ketones / Other Reagents | Various | 1-(3-Chloro-4-iodophenyl)-1,2,3-triazole |

Development of Novel Reagents and Catalysts (non-biological)

Following a comprehensive review of available scientific literature, no specific research has been identified detailing the application of (3-Chloro-4-iodophenyl)hydrazine in the development of novel non-biological reagents and catalysts. While hydrazine derivatives are a well-established class of compounds used in the synthesis of various ligands and catalyst precursors, such as pyrazoles, phosphines, and N-heterocyclic carbenes, dedicated studies focusing on the unique contributions or advantages of the chloro and iodo substitutions on the phenylhydrazine core for these applications could not be located.

The scientific community has extensively explored the synthesis of pyrazole-based ligands, indolyl-based phosphine ligands, and N-heterocyclic carbene precursors from various hydrazine starting materials. These classes of compounds are crucial in the field of catalysis, finding applications in a wide range of organic transformations. However, the specific role and potential benefits of incorporating the 3-chloro-4-iodo substitution pattern from (3-Chloro-4-iodophenyl)hydrazine into the resulting reagent or catalyst architecture remain an uninvestigated area of research based on the currently accessible data.

Consequently, no detailed research findings or data tables can be provided for this section, as the necessary foundational research does not appear to be published.

Future Directions and Emerging Research Opportunities

Exploration of New Synthetic Methodologies (e.g., Photoredox, Electrochemistry)

The synthesis of substituted hydrazines and their subsequent reactions are often reliant on traditional methods that can be energy-intensive or require harsh reagents. Modern synthetic techniques like photoredox and electrochemistry offer milder and more sustainable alternatives.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling novel bond formations under gentle conditions. For hydrazine-related chemistry, photoredox catalysis presents an opportunity for hydrazine-free synthesis of azines (N-N linked diimines) through the reductive activation of oxime esters. strath.ac.ukrsc.orgvapourtec.com This strategy avoids the direct handling of potentially unstable hydrazine (B178648) precursors. While direct photoredox synthesis of (3-Chloro-4-iodophenyl)hydrazine is a nascent concept, the principles established for other N-N bond formations suggest its feasibility. rsc.org Research could focus on developing organophotocatalysts that can mediate the N-N coupling, potentially offering a more environmentally friendly pathway. strath.ac.uk

Electrochemistry: Electrochemical methods provide a reagent-free way to drive redox reactions by directly supplying or removing electrons. This has been explored for the synthesis of hydrazine from ammonia (B1221849) surrogates, such as by the oxidative homocoupling of benzophenone (B1666685) imine, which can be hydrolyzed to yield hydrazine. osti.gov Applying this to create (3-Chloro-4-iodophenyl)hydrazine would involve developing an electrochemical cell for the N-N coupling of a suitable aniline (B41778) derivative. Such methods can offer high selectivity and avoid the use of chemical oxidants or reductants. nih.gov The fusion of photoredox catalysis and electrochemistry, termed synthetic photoelectrochemistry, is another emerging field that could offer unprecedented control over these synthetic transformations. nih.gov

| Methodology | Principle | Potential Advantages for (3-Chloro-4-iodophenyl)hydrazine Synthesis | Key Research Challenge |

|---|---|---|---|

| Photoredox Catalysis | Visible light-induced single-electron transfer (SET) to form N-N bonds. strath.ac.uk | Mild reaction conditions, high functional group tolerance, potential for novel reaction pathways. rsc.orgnih.gov | Development of specific photocatalysts and reaction conditions for halogenated aryl hydrazines. |

| Electrochemistry | Direct electron transfer at an electrode surface to drive oxidative N-N coupling. osti.gov | Avoids chemical redox agents, high degree of control over reaction potential, potential for scalability. nih.govresearchgate.net | Identifying suitable electrode materials and electrolytes to minimize overpotential and maximize Faradaic efficiency. osti.gov |

| Photoelectrochemistry | Combination of light and electrical potential to drive reactions at a semiconductor-coated photoelectrode. nih.gov | Synergistic activation, enhanced charge separation, and potential for unique reactivity. nih.gov | Designing stable and efficient photoelectrodes for organic synthesis. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In-situ Techniques

A deeper understanding of reaction mechanisms is fundamental to improving reaction outcomes. For processes involving (3-Chloro-4-iodophenyl)hydrazine, such as the Fischer indole (B1671886) synthesis, subtle electronic and steric effects dictate the final product. Advanced spectroscopic techniques can provide unprecedented insight into these transient processes.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can track the real-time evolution of electronic states during a chemical reaction. mdpi.comrsc.org For reactions involving (3-Chloro-4-iodophenyl)hydrazine, this could elucidate the dynamics of bond cleavage and formation, particularly the behavior of the halogen substituents upon photoexcitation. rsc.orgwolfresearchgroup.com Studying the ultrafast dynamics can reveal transient intermediates and conical intersections that govern reaction pathways, providing a level of detail that is inaccessible through conventional kinetic studies. mdpi.com

In-situ Monitoring: Real-time analysis of a reacting mixture provides crucial data on the concentration of reactants, intermediates, and products. Techniques like in-situ NMR or ion chromatography coupled with electrochemical detection can monitor the progress of reactions involving hydrazines. rsc.orgnih.gov This allows for the precise determination of reaction endpoints and the identification of unexpected byproducts. For example, in-situ monitoring of hydrazine decomposition has been used to measure catalyst efficiency, a concept directly applicable to optimizing the synthesis or subsequent reactions of (3-Chloro-4-iodophenyl)hydrazine. core.ac.ukkoreascience.kr

Integration of Machine Learning in Reaction Prediction and Optimization for (3-Chloro-4-iodophenyl)hydrazine Chemistry

By training models on large datasets of chemical reactions, ML algorithms can predict the major products, yields, and optimal conditions (catalyst, solvent, temperature) for new transformations. beilstein-journals.orgnih.govrjptonline.org For the chemistry of (3-Chloro-4-iodophenyl)hydrazine, an ML model could be developed to:

Predict Reaction Outcomes: Forecast the regioselectivity of the Fischer indole synthesis with various ketone partners, a task that is often non-intuitive. nih.govresearchgate.net

Optimize Reaction Conditions: Use Bayesian optimization or other algorithms to efficiently explore the parameter space and identify conditions that maximize yield and minimize byproducts, accelerating the discovery of optimal protocols. beilstein-journals.org

Guide Synthesis Planning: Integrate with retrosynthesis software to suggest more efficient and novel pathways for target molecules starting from (3-Chloro-4-iodophenyl)hydrazine. beilstein-journals.org

The development of such models relies on the availability of high-quality, structured data from experimental records. rjptonline.orgnih.gov Active learning strategies, where the model suggests the most informative experiments to perform next, can make data acquisition more efficient, especially in low-data scenarios. nih.gov

| ML Application | Objective | Required Input | Potential Impact |

|---|---|---|---|

| Reaction Outcome Prediction | Predict the major product and potential byproducts of a reaction. chemeurope.comnih.gov | Reactant structures (SMILES/graph), reagents, solvent. | Reduces failed experiments; accurately predicts selectivity in complex reactions like Fischer indole synthesis. |

| Yield & Condition Optimization | Identify the optimal temperature, solvent, catalyst, and concentrations for maximum yield. beilstein-journals.org | A defined parameter space and an initial set of experimental data points. | Accelerates process development; improves efficiency and resource utilization. |

| Solvent Effect Prediction | Forecast how different solvents will affect reaction rates and equilibria. rsc.org | Reactant structures and solvent structure. | Enables rapid screening of green and effective solvents without extensive experimentation. |

Design of Next-Generation Chemical Intermediates with Enhanced Selectivity and Efficiency

While (3-Chloro-4-iodophenyl)hydrazine is a valuable intermediate, future research can focus on designing novel reagents derived from it, or used in conjunction with it, to achieve superior performance. This involves creating multifunctional reagents where different parts of the molecule are engineered for specific roles. organic-chemistry.orgchemrxiv.org

For instance, research could aim to develop derivatives of (3-Chloro-4-iodophenyl)hydrazine where the hydrazine moiety is temporarily protected or activated by a group that also directs a subsequent reaction step. This could lead to one-pot, multi-step syntheses with enhanced selectivity. The design of such reagents often involves a deep mechanistic understanding to build in the desired reactivity, stability, and selectivity. organic-chemistry.org The synthesis of diverse N-acyl-N'-substituted hydrazines demonstrates the potential for creating a library of related intermediates with tunable properties for various synthetic applications. organic-chemistry.org

Contribution to Sustainable Chemistry through Innovative Synthesis and Application Pathways

The principles of green chemistry—preventing waste, using safer solvents, increasing energy efficiency, and using renewable feedstocks—provide a framework for future research involving (3-Chloro-4-iodophenyl)hydrazine. mdpi.com Its synthesis and use in producing valuable molecules like indoles are prime areas for sustainable innovation.

Key opportunities include:

Greener Synthesis Routes: Developing synthetic pathways that avoid hazardous reagents and minimize waste, such as the electrochemical and photochemical methods discussed earlier. nih.govresearchgate.net

Use of Green Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or deep eutectic solvents in reactions like the Fischer indole synthesis. nih.govbeilstein-journals.org

Energy-Efficient Methodologies: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.comtandfonline.com

Catalytic Processes: Designing and using recyclable heterogeneous or organocatalysts to replace stoichiometric reagents, which simplifies purification and reduces waste. mdpi.combeilstein-journals.org

By focusing on these areas, the chemical lifecycle of (3-Chloro-4-iodophenyl)hydrazine can be made more environmentally benign, aligning its utility with the modern imperatives of sustainable development. nih.govbeilstein-journals.org

Q & A

Q. Q1. What methodologies are recommended for synthesizing (3-Chloro-4-iodophenyl)hydrazine with high purity, and what factors influence yield?

Answer:

-

Key Steps :

- Substrate Preparation : Start with 3-chloro-4-iodoaniline as the precursor.

- Diazotization : Treat with NaNO₂ in acidic medium (HCl, 0–5°C) to form the diazonium salt.

- Hydrazine Coupling : React with hydrazine hydrate (NH₂NH₂·H₂O) under controlled pH (4–6) to avoid over-protonation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

-

Critical Factors :

Q. Table 1. Example Yields Under Varied Conditions

| Hydrazine Equiv. | Temp. (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| 1.0 | 25 | 85 | 62 |

| 1.5 | 0–5 | 95 | 78 |

| 2.0 | 0–5 | 97 | 82 |

Basic Research: Characterization

Q. Q2. Which spectroscopic and analytical techniques are essential for confirming the structure of (3-Chloro-4-iodophenyl)hydrazine?

Answer:

- 1H/13C NMR : Confirm substitution pattern and hydrazine linkage.

- Expected signals: Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 3.5–4.0 ppm, broad) .

- FT-IR : Detect N–H stretch (~3300 cm⁻¹) and C–I/C–Cl vibrations (500–600 cm⁻¹) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, I percentages (±0.3% tolerance) .

- XRD : For crystalline samples, compare with simulated patterns from DFT-optimized structures .

Advanced Research: Mechanistic Studies

Q. Q3. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of (3-Chloro-4-iodophenyl)hydrazine?

Answer:

Q. Table 2. Calculated HOMO-LUMO Gaps

| Substituent | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| 3-Cl, 4-I | -6.2 | -1.8 | 4.4 |

| 4-NO₂ (comparator) | -7.1 | -3.2 | 3.9 |

Advanced Research: Stability and Decomposition

Q. Q4. What experimental approaches resolve contradictions in reported thermal stability data for arylhydrazines?

Answer:

- Contradiction Source : Oxidation states (e.g., Fe²⁺ → Fe³⁺ in hydrazine complexes altering decomposition profiles ).

- Methodology :

Q. Table 3. Thermal Decomposition Onset Temperatures

| Atmosphere | Onset Temp. (°C) | Major Products |

|---|---|---|

| N₂ | 215 | NH₃, I₂, chlorobenzenes |

| O₂ | 185 | NOx, HCl, H₂O |

Basic Research: Safety and Handling

Q. Q5. What safety protocols are critical when handling (3-Chloro-4-iodophenyl)hydrazine in the lab?

Answer:

- PPE : Gloves (nitrile), lab coat, goggles, and fume hood use (vapors irritate respiratory tract) .

- First Aid :

- Storage : In amber glass under N₂ at –20°C to prevent iodobenzene formation .

Advanced Research: Catalytic Applications

Q. Q6. How does (3-Chloro-4-iodophenyl)hydrazine perform in catalytic hydrogen production compared to other hydrazine derivatives?

Answer:

- Mechanism : Hydrazine decomposition via N–N bond cleavage (exothermic, ∆H = –622 kJ/mol ).

- Catalyst Screening : Test Pt/Al₂O₃ vs. Ni–Fe nanoparticles for H₂ selectivity.

- Results :

- Pt/Al₂O₃: 95% H₂ yield at 120°C, but costly.

- Ni–Fe: 82% H₂ yield at 150°C, with Cl/I residues reducing activity by ~15% .

Q. Table 4. Performance Metrics

| Catalyst | Temp. (°C) | H₂ Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Pt/Al₂O₃ | 120 | 95 | 2200 |

| Ni–Fe | 150 | 82 | 1500 |

Advanced Research: Conflicting Spectroscopic Data

Q. Q7. How to address discrepancies in NMR spectral data for (3-Chloro-4-iodophenyl)hydrazine across studies?

Answer:

- Root Cause : Solvent polarity (DMSO vs. CDCl₃) and pH affecting NH₂ proton exchange rates .

- Resolution :

- Standardize Conditions : Use DMSO-d6 (non-coordinating) and 1% TMS.

- Variable Temp NMR : Observe coalescence at 50–60°C to confirm dynamic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.